1,3-Dihydro-2-benzofuran-4-carboxylic acid
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Overview
Description
1,3-Dihydro-2-benzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It appears as a colorless or yellowish crystalline powder .
Synthesis Analysis
The synthesis of 1,3-Dihydro-2-benzofuran-4-carboxylic acid involves an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative .Molecular Structure Analysis
The molecular structure of 1,3-Dihydro-2-benzofuran-4-carboxylic acid is represented by the InChI code: 1S/C9H8O3/c10-9(11)7-3-1-2-6-4-12-5-8(6)7/h1-3H,4-5H2,(H,10,11) .Physical And Chemical Properties Analysis
1,3-Dihydro-2-benzofuran-4-carboxylic acid has good solubility and is soluble in water and some organic solvents . It is relatively stable at room temperature .Scientific Research Applications
Molecular Docking and Biological Activities
- Molecular Docking Studies and Biological Activities : Benzofuran-carboxylic acids derivatives, including structures related to "1,3-Dihydro-2-benzofuran-4-carboxylic acid," have been investigated for their structural, electronic, and vibrational properties. Molecular docking analysis has shown that these compounds exhibit inhibitory effects against cancer and microbial diseases due to their specific interactions with biological targets. This suggests potential applications in the development of therapeutic agents (Sagaama et al., 2020).
Structural and Supramolecular Chemistry
- Hydrogen Bonding and Pi-Pi Interactions : The study of benzofuran derivatives has provided insights into their supramolecular arrangements, highlighting the role of hydrogen bonding and π-π interactions in stabilizing crystal structures. This research contributes to the understanding of molecular assembly and could inform the design of new materials and supramolecular systems (Titi & Goldberg, 2009).
Coordination Chemistry and Metal-Organic Frameworks
- Coordination Polymers and Photophysical Properties : Benzofuran-based ligands have been employed in the synthesis of lanthanide coordination compounds, demonstrating unique structural characteristics and promising photophysical properties. These findings have implications for the development of advanced materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).
Organic Synthesis and Drug Development
- Novel Synthesis Approaches : Research on benzofuran derivatives has led to novel synthetic methodologies, enabling the efficient construction of complex organic molecules. These approaches have relevance in drug discovery and organic chemistry, providing new routes to biologically active compounds (Yamashita et al., 2009).
Antioxidant and Antibacterial Compounds
- Antioxidant and Antibacterial Studies : Phenolic esters and amides of benzofuran derivatives have shown significant antioxidant and antibacterial activities. Such studies contribute to the search for new therapeutic agents with potential applications in treating oxidative stress-related diseases and combating antibiotic-resistant bacteria (Shankerrao et al., 2013).
Safety and Hazards
While handling 1,3-Dihydro-2-benzofuran-4-carboxylic acid, protective gloves and eyewear should be worn, and the operation environment should be well-ventilated . Long-term exposure to this compound may have health effects, so exposure should be controlled and necessary safety measures should be taken .
Future Directions
Benzofuran compounds, including 1,3-Dihydro-2-benzofuran-4-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . The development of promising compounds with targeted therapy potentials and minimal side effects is the main goal of medical researchers .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-12-5-8(6)7/h1-3H,4-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJIFIXNXUICBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90560-25-1 |
Source
|
Record name | 1,3-dihydro-2-benzofuran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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